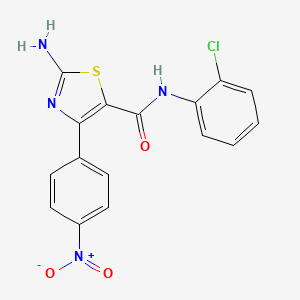![molecular formula C17H16N4O3S2 B3442017 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B3442017.png)
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
Overview
Description
WAY-115654 is a bioactive small molecule known for its role as an inhibitor of voltage-gated sodium channels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-115654 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions
Industrial Production Methods
Industrial production of WAY-115654 follows standardized protocols to ensure high purity and consistency. The compound is often prepared in solution, such as 10mM in dimethyl sulfoxide (DMSO), and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
WAY-115654 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-115654 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the intermediates involved.
Major Products Formed
The major products formed from the reactions of WAY-115654 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs.
Scientific Research Applications
WAY-115654 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on biological systems, particularly its role in inhibiting voltage-gated sodium channels.
Medicine: Explored for its potential therapeutic applications, including pain management and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
WAY-115654 exerts its effects by inhibiting voltage-gated sodium channels. This inhibition disrupts the normal flow of sodium ions across cell membranes, affecting the electrical activity of cells. The molecular targets and pathways involved in this mechanism include the binding of WAY-115654 to specific sites on the sodium channels, leading to their inactivation .
Comparison with Similar Compounds
Similar Compounds
Tetrodotoxin: Another inhibitor of voltage-gated sodium channels, known for its potent effects.
Lidocaine: A local anesthetic that also inhibits sodium channels, used in medical applications.
Uniqueness of WAY-115654
WAY-115654 is unique in its specific binding affinity and inhibitory effects on voltage-gated sodium channels. Its distinct chemical structure and properties make it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-2-15-19-20-17(25-15)21-26(23,24)14-10-8-13(9-11-14)18-16(22)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXDXDJYMYXHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(4-hydroxyphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B3441934.png)
![2-(4-{[(4-methylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B3441942.png)
![2-amino-6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-isopropyl-3,5-pyridinedicarbonitrile](/img/structure/B3441968.png)
![2-amino-6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-isobutyl-3,5-pyridinedicarbonitrile](/img/structure/B3441973.png)
![2-amino-6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile](/img/structure/B3441976.png)
![methyl [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B3441995.png)

![1,1'-sulfonylbis[4-chloro-3-(methylthio)benzene]](/img/structure/B3442003.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-fluorobenzamide](/img/structure/B3442006.png)
![4-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B3442009.png)
![N-[4-(aminosulfonyl)phenyl]-2,4,6-triisopropylbenzenesulfonamide](/img/structure/B3442022.png)
![N-mesityl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B3442040.png)
![1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl-](/img/structure/B3442048.png)
![ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3442055.png)
